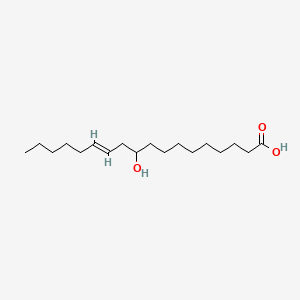

10-Hydroxy-12-octadecenoic acid

Description

BenchChem offers high-quality 10-Hydroxy-12-octadecenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxy-12-octadecenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

(E)-10-hydroxyoctadec-12-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11,17,19H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8+ |

InChI Key |

WVYIZGMCLSGZGG-DHZHZOJOSA-N |

Isomeric SMILES |

CCCCC/C=C/CC(CCCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(CCCCCCCCC(=O)O)O |

Synonyms |

10-hydroxy-12-octadecenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The HYA Protocol: Discovery, Synthesis, and Therapeutic Characterization of 10-Hydroxy-cis-12-Octadecenoic Acid

Executive Summary

The transition from studying "probiotics" to "postbiotics" has unveiled a new class of bioactive lipid mediators. Among these, 10-hydroxy-cis-12-octadecenoic acid (HYA) stands out as a critical gut microbial metabolite derived from dietary linoleic acid.[1][2][3] Unlike short-chain fatty acids (SCFAs) which are fermentation products of fiber, HYA is a long-chain fatty acid metabolite produced by specific Lactobacillus strains via a saturation metabolism pathway.

This guide provides a technical deep-dive into the discovery, enzymatic biosynthesis, chemical characterization, and therapeutic mechanisms of HYA. It is designed to serve as a foundational reference for labs aiming to synthesize HYA or investigate its efficacy in metabolic and inflammatory disease models.

Part 1: Discovery and Biosynthesis[4]

The Discovery Context

Historically, the biohydrogenation of polyunsaturated fatty acids (PUFAs) was attributed primarily to rumen bacteria. However, pioneering work by Kishino, Ogawa, and colleagues at Kyoto University revealed that gut commensals, specifically Lactobacillus plantarum, possess a unique enzymatic machinery to metabolize linoleic acid (LA) into bioactive hydroxy-fatty acids.

HYA was identified not merely as a detoxification byproduct, but as a functional "postbiotic" that modulates host host physiology. It is the first intermediate in the conversion of linoleic acid to Conjugated Linoleic Acid (CLA).[4]

The Enzymatic Machinery

The production of HYA is catalyzed by linoleate hydratase (CLA-HY) , also known as 10-LHT (10-linoleic acid hydratase). This enzyme is FAD-dependent and performs a region-specific hydration at the

-

Substrate: Linoleic Acid (C18:2 cis-9, cis-12)

-

Enzyme: Linoleate Hydratase (CLA-HY / EC 4.2.1.53)

-

Reaction: Hydration of the cis-9 double bond.

-

Product: 10-hydroxy-cis-12-octadecenoic acid (HYA).[1][2][3][5][4][6]

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion of Linoleic Acid to HYA and its subsequent metabolites (KetoA, CLA) within the gut lumen.

Figure 1: The enzymatic saturation metabolism of linoleic acid in Lactobacillus plantarum.

Part 2: Chemical Characterization & Analysis

Accurate identification of HYA is critical, as it can be easily confused with other hydroxy-fatty acid isomers (e.g., 9-HODE or 13-HODE) which are products of mammalian lipoxygenases or auto-oxidation.

Physicochemical Properties

-

Molecular Formula: C₁₈H₃₄O₃[7]

-

Molecular Weight: 298.46 g/mol

-

Chirality: The enzymatic product is specifically 10(S)-hydroxy-cis-12-octadecenoic acid , although racemic mixtures are often used in initial screenings.

-

Solubility: Soluble in ethanol, DMSO, and methanol. Poorly soluble in water.

Analytical Protocol (LC-MS/MS)

To quantify HYA in biological samples (feces, serum, tissue), use the following validated parameters.

| Parameter | Setting / Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 297.2 [M-H]⁻ |

| Product Ion (Q3) | m/z 183.1 (Characteristic cleavage alpha to hydroxyl group) |

| Column | C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18) |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) |

| Retention Time | Distinct from 10-oxo (KetoA) and non-hydroxy precursors. |

Expert Insight: When analyzing chiral purity, a chiral column (e.g., Chiralcel OD-RH) is required. The biological activity often resides in the specific enantiomer produced by the bacteria, so relying solely on non-chiral chromatography may mask inactive isomers in synthetic batches.

Part 3: Physiological Mechanisms

HYA acts as a signaling molecule that bridges the gut microbiome and host metabolism. Its effects are mediated primarily through G-Protein Coupled Receptors (GPCRs).

Gut Barrier Integrity (The GPR40 Axis)

HYA protects against intestinal permeability (leaky gut) induced by inflammatory cytokines (TNF-α/IFN-γ).[3]

-

Receptor: GPR40 (FFAR1).

-

Pathway: HYA binds GPR40 on epithelial cells

Phosphorylation of MEK -

Outcome: Prevention of Tight Junction (ZO-1, Occludin) disassembly.

Metabolic Regulation (GLP-1 & AMPK)

HYA exhibits anti-diabetic and anti-obesity effects.

-

Incretin Secretion: Stimulates GLP-1 secretion from intestinal L-cells via GPR40 and GPR120 (FFAR4) .

-

Adipocyte Modulation: Suppresses adipocyte hypertrophy.[9] It activates AMPK (AMP-activated protein kinase), leading to reduced lipogenesis (decreased FAS, ACC1) and increased fatty acid oxidation (increased CPT1A).[9]

Mechanism of Action Diagram

Figure 2: Signal transduction pathways activated by HYA in epithelial cells, L-cells, and adipocytes.

Part 4: Experimental Protocols

Microbial Production & Isolation

This protocol describes the generation of HYA using whole-cell biocatalysis, which is often more efficient than cell-free enzymatic reactions for scale-up.

Materials:

-

Lactobacillus plantarum (strain AKU 1009a or similar high-activity strain).

-

Substrate: Linoleic Acid (99% purity).

-

Reaction Buffer: 0.1 M Phosphate buffer (pH 6.5).

Workflow:

-

Culturing: Grow L. plantarum in MRS broth at 37°C for 24h (anaerobic conditions preferred).

-

Induction: The enzyme is constitutive but activity peaks in stationary phase.

-

Reaction:

-

Harvest cells by centrifugation (5,000 x g, 10 min).

-

Resuspend cells in Phosphate buffer containing 10 mg/mL Linoleic Acid .

-

Incubate at 37°C with gentle shaking (120 rpm) for 12–24 hours.

-

Note: High substrate concentration may inhibit the enzyme; adding BSA (1%) can improve solubility and conversion rates.

-

-

Extraction:

-

Acidify reaction mixture to pH 2.0 with HCl.

-

Extract 2x with equal volume of Ethyl Acetate or Diethyl Ether.

-

Evaporate solvent under nitrogen stream.

-

-

Purification:

-

Dissolve residue in Hexane.

-

Apply to Silica Gel 60 column or Sep-Pak Vac Silica .

-

Elute stepwise: 100% Hexane

90:10 Hexane:Ether (removes LA)

-

In Vitro Activity Assay (Barrier Function)

To validate the biological activity of your isolated HYA:

-

Cell Line: Caco-2 cells (differentiated monolayers, 14-21 days post-confluence).

-

Treatment: Pre-treat cells with HYA (10–50 µM) for 24 hours.

-

Challenge: Add inflammatory cytokines (TNF-α 10 ng/mL + IFN-γ 10 ng/mL).

-

Readout: Measure Transepithelial Electrical Resistance (TEER) at 0, 12, and 24 hours.

-

Success Criteria: HYA treatment should significantly attenuate the drop in TEER compared to vehicle control.

-

Part 5: Therapeutic Implications[11]

The characterization of HYA represents a paradigm shift in drug development, moving from "live bugs" (probiotics) to "active molecules" (postbiotics).

-

Metabolic Dysfunction-Associated Steatohepatitis (MASH): HYA's ability to activate AMPK and reduce lipogenesis makes it a prime candidate for non-alcoholic fatty liver disease therapeutics.

-

Inflammatory Bowel Disease (IBD): By targeting the GPR40-TNFR2 axis, HYA offers a non-steroidal mechanism to restore mucosal healing.

-

GLP-1 Agonism: As a natural secretagogue of GLP-1, HYA (or stable analogs) could serve as an oral adjuvant to DPP-4 inhibitors or GLP-1 receptor agonists in Type 2 Diabetes management.

References

-

Kishino, S., et al. (2013).[10] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[2] Proceedings of the National Academy of Sciences, 110(44), 17808-17813.[2] Link

-

Miyamoto, J., et al. (2015).[1][6] A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[1][3] Journal of Biological Chemistry, 290(5), 2902-2918.[1] Link

-

Miyamoto, J., et al. (2019).[10] Gut microbiota confers host resistance to obesity by metabolizing dietary polyunsaturated fatty acids.[2] Nature Communications, 10, 4007.[2][10] Link

-

Nanthirudjanar, T., et al. (2015). 10-Hydroxy-cis-12-octadecenoic acid, a gut microbial metabolite of linoleic acid, enhances the expression of genes involved in fatty acid oxidation in Caco-2 cells. Bioscience, Biotechnology, and Biochemistry, 79(11), 1869-1875. Link

-

Takeuchi, M., et al. (2015). Characterization of the linoleic acid Δ9 hydratase catalyzing the first step of polyunsaturated fatty acid saturation metabolism in Lactobacillus plantarum AKU 1009a. Journal of Bioscience and Bioengineering, 119(6), 636-641.[2] Link

-

Bahman, A., et al. (2021). A Gut Microbial Metabolite HYA Ameliorates Adipocyte Hypertrophy by Activating AMP-Activated Protein Kinase. Molecules, 26(24), 7622. Link

Sources

- 1. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 10-Hydroxy-cis-12-octadecenoic acid | C18H34O3 | CID 46186046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Production of hydroxy fatty acid (10-hydroxy-12(Z)-octadecenoic acid) by Lactobacillus plantarum from linoleic acid and its cardiac effects to guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite | Noster Inc. [noster.inc]

Physicochemical Properties of 10-Hydroxy-12-Octadecenoic Acid (HYA): A Technical Guide

Executive Summary

10-Hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from linoleic acid.[1][2][3] Unlike its precursor, HYA possesses distinct physicochemical properties that enable it to act as a potent signaling molecule, specifically targeting G-protein coupled receptors (GPR40/GPR120) to modulate metabolic and inflammatory pathways. This guide details the molecular characteristics, analytical profiling, and experimental handling of HYA for researchers in lipidomics and drug discovery.

Chemical Identity & Structural Characterization[1][4][5][6]

HYA is a hydroxy fatty acid characterized by a hydroxyl group at the C-10 position and a cis double bond at the C-12 position. It is an intermediate in the biohydrogenation of linoleic acid by gut bacteria such as Lactobacillus plantarum.

| Parameter | Specification |

| IUPAC Name | (Z)-10-hydroxyoctadec-12-enoic acid |

| Common Name | HYA, 10-HOE, 12(Z)-10-HOME |

| CAS Registry Number | 34932-12-2 |

| Molecular Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| Chiral Center | C-10 (Biologically active form is often 10(S)) |

| SMILES | CCCCC/C=C\CC(CCCCCCCCC(=O)O)O |

Physicochemical Parameters

Understanding the physical behavior of HYA is critical for formulation and assay design. As a hydroxy fatty acid, it exhibits higher polarity than linoleic acid but remains lipophilic.

| Property | Value / Description | Context for Experimental Design |

| Physical State | Viscous oil or waxy solid | Low melting point requires careful handling; often supplied as an ethanolic solution. |

| Solubility (Organic) | Soluble in Ethanol, DMSO, DMF (>10 mg/mL) | Use DMSO for cell culture stocks (maintain <0.1% final conc. to avoid cytotoxicity). |

| Solubility (Aqueous) | Poor (<10 µg/mL in PBS pH 7.2) | Requires conjugation with BSA or cyclodextrins for aqueous delivery in biological assays. |

| Lipophilicity (LogP) | ~5.7 (Predicted) | High membrane permeability; readily crosses the intestinal epithelium. |

| pKa | ~4.8 (Carboxyl group) | Exists as an anion (carboxylate) at physiological pH (7.4). |

| Stability | Oxidatively labile | The cis-12 double bond is susceptible to oxidation, though less than PUFAs. Store at -20°C under inert gas (Ar/N₂). |

Analytical Profiling

Accurate identification requires orthogonal validation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Precursor Ion: m/z 297.2 [M-H]⁻

-

Key Fragmentation Pattern (MS2):

-

m/z 297 → 183: Loss of the C1-C9 fragment (cleavage alpha to hydroxyl).

-

m/z 297 → 171: Characteristic cleavage product indicating the position of the hydroxyl group at C10.

-

m/z 279: Loss of water [M-H-H₂O]⁻.

-

Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry of the hydroxyl group and the geometry of the double bond.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H | 5.35 - 5.55 | Multiplet | H-12, H-13 | Confirms unsaturation (cis geometry via coupling constants). |

| ¹H | 3.60 - 3.65 | Multiplet | H-10 | Diagnostic shift for methine proton attached to hydroxyl group. |

| ¹H | 2.20 - 2.30 | Triplet | H-2 | Protons alpha to the carboxyl group. |

| ¹H | 2.05 - 2.15 | Multiplet | H-11 | Allylic protons bridging the OH and Double Bond. |

| ¹H | 0.88 | Triplet | H-18 | Terminal methyl group. |

| ¹³C | ~178.0 | Singlet | C-1 | Carboxyl carbon. |

| ¹³C | ~133.0 / 125.0 | Singlets | C-13 / C-12 | Olefinic carbons. |

| ¹³C | ~72.0 | Singlet | C-10 | Carbon bearing the hydroxyl group. |

Biosynthesis & Production

HYA is produced via the hydration of linoleic acid, a reaction catalyzed by the enzyme Linoleate Hydratase (CLA-HY) found in commensal bacteria.[3]

Figure 1: Enzymatic transformation of Linoleic Acid to HYA by gut microbiota (e.g., Lactobacillus plantarum).

Biological Interface & Mechanism of Action

HYA acts as a "postbiotic" signaling lipid. Its amphiphilic nature allows it to interact with cell surface receptors and intracellular targets.

Key Mechanisms:

-

GPCR Activation: HYA is a ligand for GPR40 (FFAR1) and GPR120 (FFAR4) . Activation triggers intracellular Calcium (

) mobilization. -

Barrier Integrity: In intestinal epithelial cells (e.g., Caco-2), HYA suppresses TNFR2 expression, preventing TNF-

induced disruption of Tight Junctions (ZO-1, Occludin). -

Metabolic Regulation: Stimulates GLP-1 secretion from enteroendocrine L-cells, enhancing insulin secretion and glucose tolerance.

Figure 2: Signal transduction pathway of HYA in intestinal epithelial and enteroendocrine cells.

Experimental Protocols

Extraction from Bacterial Culture

Objective: Isolate HYA from L. plantarum fermentation broth.

-

Culturing: Incubate L. plantarum in MRS broth supplemented with linoleic acid (0.5 - 2.0 mg/mL) containing 0.05% Tween 80 (to solubilize lipid) at 37°C for 24-48 hours under microaerophilic conditions.

-

Acidification: Adjust culture supernatant pH to 2.0 - 3.0 using 6M HCl. Rationale: Protonation of the carboxyl group (COO⁻ → COOH) drives the lipid into the organic phase.

-

Solvent Extraction: Add equal volume of Ethyl Acetate (EtOAc). Vortex vigorously for 1 min. Centrifuge at 3,000 x g for 10 min.

-

Collection: Collect the upper organic layer. Repeat extraction twice.

-

Drying: Evaporate solvent under a stream of Nitrogen (

) gas or rotary evaporator at <40°C. -

Reconstitution: Dissolve residue in Ethanol or Methanol for analysis.

Quantification via LC-MS/MS

Objective: Precise measurement of HYA in biological samples.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: Linear gradient to 95% B

-

10-12 min: Hold 95% B

-

12.1 min: Re-equilibrate 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Detection: MRM Mode (Negative ESI).

-

Target: 297.2 > 171.1 (Quantifier).

-

Target: 297.2 > 279.2 (Qualifier).

-

References

-

Kishino, S., et al. (2013).[3] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[3] Proceedings of the National Academy of Sciences, 110(44), 17808-17813.[2][3] Link

-

Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway. Journal of Biological Chemistry, 290(5), 2902-2918. Link

-

Takeuchi, M., et al. (2015). Characterization of the linoleic acid Δ9 hydratase catalyzing the first step of polyunsaturated fatty acid saturation metabolism in Lactobacillus plantarum AKU 1009a. Journal of Bioscience and Bioengineering, 119(6), 636-641.[3] Link

-

Noster Inc. (2022). HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite.[2][3] Technical Report. Link

-

Cayman Chemical. (2023). Product Information: (±)-10-hydroxy-12(Z)-Octadecenoic Acid.[1][2][3] Product Data Sheet. Link

Sources

Technical Guide: Mechanism of Action of 10-Hydroxy-12-octadecenoic Acid (HYA) in In Vitro Models

Executive Summary

10-Hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from dietary linoleic acid (LA).[1][2][3][4] Unlike its parent compound, HYA possesses distinct pharmacological properties mediated primarily through G-protein coupled receptors (GPCRs), specifically GPR40 (FFAR1) and GPR120 (FFAR4) .

This technical guide details the in vitro mechanisms by which HYA restores intestinal barrier function, modulates inflammation, and regulates lipid metabolism. It provides researchers with validated protocols and mechanistic insights to distinguish HYA’s activity from other fatty acid metabolites.

Biosynthesis & Chemical Identity

HYA is produced via the saturation of the

-

Enzyme: Linoleate hydratase (CLA-HY).

-

Chemical Structure: 10-hydroxy-cis-12-octadecenoic acid.[1][2][3][4][5][6]

-

Physiological Relevance: HYA concentrations in the gut lumen can reach micromolar to millimolar levels depending on diet and microbiome composition, making in vitro treatments of 10–50 µM physiologically relevant.

Core Mechanism: Intestinal Barrier Restoration (The GPR40 Axis)

The most well-characterized mechanism of HYA is its ability to protect against TNF-

Mechanistic Pathway[2][3][4][7][8][9][10][11]

-

Receptor Activation: HYA binds to GPR40 (Free Fatty Acid Receptor 1) on the basolateral surface of intestinal epithelial cells (e.g., Caco-2).

-

Signal Transduction: Activation of GPR40 induces phosphorylation of MEK1/2 and subsequently ERK1/2 .

-

Target Modulation: Phosphorylated ERK suppresses the expression of TNFR2 (Tumor Necrosis Factor Receptor 2), but not TNFR1.

-

Functional Outcome: Reduced TNFR2 signaling prevents the TNF-

-induced downregulation of Tight Junction (TJ) proteins (Occludin , ZO-1 ) and inhibits the upregulation of MLCK (Myosin Light Chain Kinase), thereby preserving transepithelial electrical resistance (TEER).

Visualization: The GPR40 Barrier Protection Pathway

Caption: HYA activates GPR40 to suppress TNFR2 via the MEK/ERK pathway, preventing MLCK-mediated tight junction disassembly.

Secondary Mechanism: Anti-Inflammatory & Metabolic Modulation

While HYA activates ERK in epithelial cells to support barrier function, it exerts different effects in immune and metabolic cells, highlighting cell-type-specific signaling.

A. Anti-Inflammatory Action (Macrophages/Microglia)

In macrophages (RAW 264.[7]7) and microglia (BV-2), HYA acts via GPR120 (FFAR4) .

-

Mechanism: HYA inhibits LPS-induced ERK phosphorylation (contrast with Caco-2 where it activates ERK) and suppresses NF-

B activation. -

Outcome: Reduction in Nitric Oxide (NO), iNOS, IL-6, and TNF-

secretion.

B. Metabolic Regulation (Adipocytes)

In adipocytes (3T3-L1), HYA prevents hypertrophy.[8]

-

Mechanism: HYA increases intracellular

, leading to AMPK activation.[8] -

Outcome:

Experimental Protocols

These protocols are designed to validate HYA activity using self-validating controls.

Protocol A: Barrier Function Assay (Caco-2 TEER)

Objective: Quantify HYA-mediated protection against TNF-

-

Cell Culture: Seed Caco-2 cells on Transwell inserts (0.4 µm pore size). Culture for 14–21 days until TEER > 1000

. -

Pre-treatment:

-

Test Group: Add HYA (30 µM) to the apical chamber.

-

Positive Control: Linoleic Acid (30 µM) – to prove metabolite specificity.

-

Receptor Blockade (Validation): Pre-incubate with GW1100 (10 µM, GPR40 antagonist) for 30 min before HYA.

-

-

Challenge: After 1 hour of HYA, add TNF-

(100 ng/mL) to the basolateral chamber. -

Measurement: Measure TEER at 0, 24, and 48 hours.

-

Permeability Check: At 48h, add FITC-dextran (4 kDa) to the apical side; measure fluorescence in the basolateral side after 2h.

Success Criteria: HYA should attenuate the TEER drop by >30% compared to TNF-

Protocol B: Anti-Inflammatory Assay (RAW 264.7)

Objective: Assess GPR120-mediated suppression of cytokines.

-

Seeding: Seed RAW 264.7 cells at

cells/mL in 24-well plates. -

Pre-treatment: Incubate with HYA (10–50 µM) for 1 hour.

-

Validation: Co-treat with AH7614 (GPR120 antagonist) to confirm receptor specificity.

-

-

Stimulation: Add LPS (100 ng/mL) and incubate for 24 hours.

-

Analysis:

-

Supernatant: Griess assay for NO; ELISA for TNF-

/IL-6. -

Lysate: Western blot for iNOS and p-ERK.

-

Data Summary: HYA vs. Parent Fatty Acid

The following table summarizes the comparative effects of HYA and Linoleic Acid (LA), highlighting why HYA is the superior bioactive agent in these contexts.

| Feature | Linoleic Acid (LA) | 10-Hydroxy-12-octadecenoic Acid (HYA) | Mechanism Link |

| GPR40 Agonism | Weak | Strong | |

| GPR120 Agonism | Moderate | Strong | |

| Barrier Protection | Minimal | High | TNFR2 suppression via GPR40 |

| TNFR2 Modulation | No Effect | Downregulation | ERK-dependent pathway |

| Lipid Droplets | Promotes accumulation | Reduces accumulation | AMPK activation |

References

-

Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[2][4] Journal of Biological Chemistry. Link

-

Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism. Proceedings of the National Academy of Sciences. Link

-

Miyamoto, J., et al. (2019). Gut microbiota-derived short-chain fatty acids and their receptor GPR43 in metabolic and immune regulation. The FASEB Journal. (Context on GPCRs). Link

-

Nanthirudjanar, T., et al. (2015). Inhibitory effect of the gut microbial linoleic acid metabolites... on BV-2 microglial cell activation. Therapeutic Research. Link

-

Bahmani, F., et al. (2019). The role of metabolite-sensing G protein-coupled receptors in inflammation and metabolic disease. Antioxidants & Redox Signaling. Link

Sources

- 1. Inhibitory effect of the gut microbial linoleic acid metabolites, 10-oxo-trans-11-octadecenoic acid and 10-hydroxy-cis-12-octadecenoic acid, on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of hydroxy fatty acid (10-hydroxy-12(Z)-octadecenoic acid) by Lactobacillus plantarum from linoleic acid and its cardiac effects to guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: 10-Hydroxy-12-Octadecenoic Acid (HYA) as a Gut Microbial Metabolite of Linoleic Acid

[1][2][3]

Executive Summary

This technical guide details the biosynthesis, pharmacodynamics, and experimental characterization of 10-hydroxy-cis-12-octadecenoic acid (HYA) . HYA is a bioactive lipid metabolite derived from the saturation metabolism of linoleic acid (LA) by specific gut commensals, primarily Lactobacillus plantarum.

Unlike its precursor (LA), which can be pro-inflammatory in excess, HYA functions as a potent postbiotic regulator of host homeostasis. It acts as an agonist for G-protein coupled receptors GPR40 (FFAR1) and GPR120 (FFAR4) , exerting protective effects on the intestinal epithelial barrier and modulating metabolic inflammation. This guide serves as a blueprint for researchers investigating HYA as a therapeutic target for Inflammatory Bowel Disease (IBD) and metabolic syndrome.

Part 1: Biosynthetic Pathway & Enzymology

The Saturation Metabolism Pathway

Mammalian enzymes lack the capacity to saturate polyunsaturated fatty acids (PUFAs) at specific carbon positions. Gut microbes, specifically Lactobacillus species, perform this "biohydrogenation" to detoxify PUFAs.

The conversion of Linoleic Acid (C18:2 n-6) to HYA is the initiation step of this pathway, catalyzed by Linoleate Hydratase (CLA-HY) .

-

Enzyme: Linoleate Hydratase (EC 4.2.1.53).

-

Gene: cla-hy (often identified as myosin-cross-reactive antigen, MCRA).

-

Reaction Type: Regiospecific hydration.

-

Stereochemistry: The addition of a hydroxyl group at the C10 position and the shift of the double bond from C9 to C12.

Pathway Visualization

The following diagram illustrates the conversion of Linoleic Acid to HYA and its potential downstream oxidation to 10-oxo-cis-12-octadecenoic acid (KetoA).

Figure 1: Microbial saturation metabolism pathway of Linoleic Acid mediated by L. plantarum.

Part 2: Pharmacodynamics & Mechanism of Action

Receptor Agonism (GPR40/GPR120)

HYA is distinct from short-chain fatty acids (SCFAs); it is a long-chain hydroxy fatty acid that acts as a ligand for Free Fatty Acid Receptors (FFARs).

-

GPR40 (FFAR1): Predominantly expressed in intestinal epithelial cells and pancreatic

-cells. HYA binding triggers the MEK-ERK signaling cascade. -

GPR120 (FFAR4): Expressed in macrophages and enteroendocrine L-cells. HYA binding suppresses NF-

B signaling (anti-inflammatory) and stimulates GLP-1 secretion.

Intestinal Barrier Restoration

A critical therapeutic application of HYA is the restoration of "leaky gut" in colitis. HYA mitigates TNF-

Key Mechanism:

-

HYA binds GPR40 on epithelial cells.[1]

-

Activation of G

q proteins leads to intracellular Ca -

Phosphorylation of MEK and ERK1/2.

-

Suppression of TNFR2 (Tumor Necrosis Factor Receptor 2) expression.[1]

-

Prevention of ZO-1 and Occludin degradation.

Signaling Pathway Diagram

Figure 2: GPR40-mediated signaling cascade by HYA promoting intestinal barrier integrity.

Part 3: Experimental Protocols

Microbial Production of HYA

Objective: Generate HYA using a competent Lactobacillus strain.

Reagents:

-

Strain: Lactobacillus plantarum (e.g., AKU 1009a or JCM 1551).

-

Medium: MRS Broth.

-

Substrate: Linoleic Acid (LA) - Note: LA is toxic to bacteria at high concentrations. Use BSA-conjugated LA or add post-growth phase.

Protocol:

-

Inoculation: Inoculate L. plantarum in MRS broth (1% v/v) and incubate at 37°C for 24 hours (microaerophilic conditions preferred).

-

Substrate Addition: Add Linoleic Acid (final conc. 0.5 - 2.0 mg/mL) to the culture.

-

Tip: Disperse LA in Tween 80 (0.2% final) to ensure solubility.

-

-

Biotransformation: Incubate for an additional 24–48 hours.

-

Quenching: Stop reaction by cooling to 4°C.

Lipid Extraction (Modified Bligh & Dyer)

Critical Step: Hydroxy fatty acids are polar but acidic. Acidification is mandatory to protonate the carboxyl group for organic phase extraction.

-

Centrifugation: Pellet cells (if analyzing intracellular) or use supernatant (if secreted).

-

Acidification: Adjust sample pH to 2.0 using 1M HCl.

-

Solvent Addition: Add Chloroform:Methanol (2:1 v/v). Ratio of Sample:Solvent should be 1:3.

-

Extraction: Vortex vigorously for 10 minutes. Centrifuge at 3,000 x g for 10 mins.

-

Phase Separation: Collect the lower organic phase (Chloroform layer).

-

Drying: Evaporate solvent under Nitrogen stream or vacuum centrifuge. Reconstitute in Methanol for LC-MS.

Quantification via LC-MS/MS

Method: Targeted Lipidomics (Negative Ion Mode).[2]

| Parameter | Setting / Specification |

| Instrument | Triple Quadrupole MS (e.g., LCMS-8060) |

| Column | C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100mm) |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile/Methanol (70:30) |

| Ionization | ESI Negative Mode (-) |

| Precursor Ion (m/z) | 297.20 (HYA [M-H]-) |

| Product Ion (m/z) | 183.10 (Characteristic fragment for 10-OH position) |

| Retention Time | HYA elutes earlier than LA due to the hydroxyl group. |

Part 4: Therapeutic Potential & Data Summary

Comparative Efficacy

HYA demonstrates specific advantages over its precursor (LA) and other metabolites.

| Metabolite | Receptor Target | Primary Physiological Effect | Toxicity Risk |

| Linoleic Acid (LA) | GPR40 (Low affinity) | Essential FA; Pro-inflammatory in excess | High (Oxidative stress) |

| HYA | GPR40, GPR120 | Barrier protection, Anti-diabetic, GLP-1 | None observed |

| KetoA | PPAR- | Energy expenditure, Anti-obesity | Low |

Key Findings in Literature

-

Colitis: Oral administration of HYA significantly reduced disease activity index (DAI) in DSS-induced colitis mice by restoring ZO-1 expression (Kishino et al., 2013).

-

Metabolism: HYA suppresses SREBP-1c mRNA expression in hepatocytes, reducing triglyceride accumulation.[3]

-

Safety: Unlike Conjugated Linoleic Acid (CLA), which can induce fatty liver in certain isomers, HYA has shown a favorable safety profile in murine models.

References

-

Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[2][4] Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

-

Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[1] Journal of Biological Chemistry, 290(5), 2902-2918. Link

-

Takeuchi, M., et al. (2013).[4] Hydroxy fatty acid production by Pediococcus sp.[4][5] European Journal of Lipid Science and Technology, 115(4), 386-393. Link

-

Noll-Finn, C., et al. (2020). Molecular mechanisms of the formation of conjugated linoleic acid and its hydroxylated precursors by Lactobacillus plantarum. MicrobiologyOpen, 9(12), e1131. Link

-

Hirasawa, A., et al. (2005).[6] Free fatty acids regulate gut incretin secretion through GPR120. Nature Medicine, 11, 90–94. Link

Sources

- 1. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsbms.jp [jsbms.jp]

- 3. Gut Microbial Fatty Acid Metabolites Reduce Triacylglycerol Levels in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 10-Hydroxy-12-octadecenoic Acid (HYA) – Microbial Metabolite & Host Physiology Modulator

Executive Summary

10-hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive lipid metabolite derived from the gut microbial transformation of linoleic acid (LA).[1] Unlike its precursor, HYA possesses distinct pharmacological properties, acting as a potent agonist for the G protein-coupled receptors GPR40 (FFAR1) and GPR120 (FFAR4) .

This guide details the biosynthesis, signaling mechanisms, and physiological impacts of HYA, specifically focusing on its role in restoring intestinal barrier function, modulating metabolic homeostasis via GLP-1 secretion, and exerting anti-inflammatory effects. It serves as a blueprint for researchers investigating postbiotics and small-molecule GPCR agonists for metabolic and inflammatory diseases.

Biosynthesis & Chemical Identity

HYA is not synthesized by the mammalian host but is produced exclusively by specific gut bacteria. This conversion is a detoxification mechanism used by bacteria to manage the toxicity of polyunsaturated fatty acids.

Microbial Production Pathway

The transformation is catalyzed by linoleate hydratase (often identified as a myosin-cross-reactive antigen, MCRA protein) found in Lactobacillus and Bifidobacterium species.

-

Precursor: Linoleic Acid (C18:2 n-6)

-

Enzyme: Linoleate Hydratase (EC 4.2.1.53)

-

Reaction: Hydration of the cis-9 double bond.

-

Product: 10-hydroxy-cis-12-octadecenoic acid (HYA).[1]

Note on Stereochemistry: The biological activity is highly stereospecific. The enzymatic hydration yields the 10-hydroxy derivative, which is relatively stable compared to the transient intermediates of biohydrogenation.

Figure 1: Microbial biosynthesis pathway of HYA from Linoleic Acid.

Mechanisms of Action: The GPR40/120 Axis

HYA functions as a "postbiotic" signaling molecule. Its therapeutic efficacy stems from its ability to activate Free Fatty Acid Receptors (FFARs) more potently or with distinct kinetics compared to linoleic acid.

Receptor Specificity & Signaling

-

GPR40 (FFAR1): Predominantly expressed in pancreatic

-cells and intestinal epithelial cells. HYA activation triggers the Gq-PLC-IP3 pathway, leading to intracellular -

GPR120 (FFAR4): Expressed in intestinal L-cells and macrophages. Activation drives anti-inflammatory signaling and GLP-1 secretion.

Intestinal Barrier Restoration (The MEK-ERK Pathway)

In the context of inflammatory bowel disease (IBD), HYA protects against tight junction (TJ) disruption.

-

Activation: HYA binds GPR40 on epithelial cells.

-

Transduction:

coupling recruits PLC, generating DAG and IP3. -

Kinase Cascade:

release phosphorylates MEK, which phosphorylates ERK1/2. -

Effector: p-ERK translocates to the nucleus, downregulating TNFR2 (Tumor Necrosis Factor Receptor 2) and upregulating TJ proteins (ZO-1, Occludin ).

Figure 2: Intracellular signaling cascade triggered by HYA via GPR40/120.[2]

Physiological Impacts & Data Summary

Comparative Efficacy

HYA demonstrates superior stability and receptor activation profiles compared to Linoleic Acid (LA).

| Parameter | Linoleic Acid (LA) | HYA (10-hydroxy-cis-12-18:1) | Mechanism/Significance |

| GPR40 Activation | Moderate ( | High ( | HYA induces stronger |

| GPR120 Activation | Moderate | High | Critical for GLP-1 secretion and anti-inflammatory M2 macrophage polarization. |

| Barrier Function | Weak protection | Strong protection | Prevents TEER reduction in Caco-2 cells treated with TNF- |

| Metabolic Stability | Rapidly beta-oxidized | Resistant | Hydroxyl group hinders immediate beta-oxidation, prolonging half-life. |

| GLP-1 Secretion | Baseline stimulation | Enhanced (>2-fold) | Direct stimulation of L-cells via GPR120. |

Key Physiological Outcomes[3]

-

Colitis Amelioration: Oral administration of HYA prevents colon shortening and weight loss in DSS-induced colitis models by suppressing TNFR2 and restoring the epithelial barrier.

-

Metabolic Regulation: Enhances GLP-1 secretion, improving glucose tolerance without the risk of hypoglycemia associated with sulfonylureas.

-

Atopic Dermatitis: Suppression of plasma IgE and mast cell infiltration in NC/Nga mice, indicating systemic immune modulation beyond the gut.

Experimental Protocols

Protocol A: Microbial Synthesis & Purification of HYA

Objective: Produce high-purity HYA for cell culture or animal studies using a self-validating bioconversion system.

Materials:

-

Lactobacillus plantarum (e.g., strain AKU 1009a or equivalent with high linoleate hydratase activity).

-

Substrate: Linoleic Acid (99% purity).

-

Buffer: 0.1 M Potassium Phosphate buffer (pH 6.5).

-

Solvents: Ethyl acetate, Methanol.

Step-by-Step Workflow:

-

Pre-culture: Cultivate L. plantarum in MRS broth (37°C, 24h, anaerobic).

-

Induction: Use a sub-culture with 0.05% linoleic acid to induce hydratase expression (Critical Step: Enzyme is substrate-inducible).

-

Reaction Setup:

-

Harvest cells by centrifugation (5,000 x g, 10 min).

-

Wash cells twice with phosphate buffer.

-

Resuspend cells to high density (OD600 = 20-30) in buffer containing 10 mg/mL Linoleic Acid .

-

Note: Disperse LA using a sonicator or mild detergent (BSA 1%) to ensure bioavailability.

-

-

Incubation: Incubate at 37°C for 24–48 hours under microaerobic conditions (static incubation in a sealed vessel with limited headspace).

-

Validation: Monitor LA disappearance via TLC (Hexane:Ether:Acetic acid, 80:20:1).

-

-

Extraction:

-

Acidify supernatant to pH 2.0 with HCl.

-

Extract 3x with equal volume of Ethyl Acetate.

-

Evaporate solvent under nitrogen.

-

-

Purification:

-

Perform Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Methanol/Water/Acetic Acid (85:15:0.1).

-

Verification: Confirm structure via GC-MS (silylated derivative) looking for characteristic mass shift of +18 Da (hydration) relative to LA.

-

Protocol B: In Vitro Barrier Function Assay (TEER)

Objective: Validate HYA bioactivity on intestinal epithelial integrity.

-

Cell Culture: Seed Caco-2 cells on Transwell inserts (0.4 µm pore size). Culture for 14–21 days until TEER > 1000

. -

Pre-treatment: Add HYA (10–50 µM) to the apical chamber for 24 hours.

-

Control: Vehicle (DMSO < 0.1%).

-

-

Challenge: Add TNF-

(100 ng/mL) to the basolateral chamber to induce barrier dysfunction. -

Measurement: Measure Transepithelial Electrical Resistance (TEER) at 0, 12, 24, and 48 hours.

-

Endpoint Analysis: Lyse cells and perform Western Blot for Occludin and ZO-1 .

-

Success Criteria: HYA treatment should maintain TEER > 80% of baseline compared to < 50% in TNF-

only group.

-

References

-

Kishino, S. et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism." Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

-

Miyamoto, J. et al. (2015). "A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway." Journal of Biological Chemistry, 290(5), 2902-2918. Link

-

Miyamoto, J. et al. (2019).[3] "Gut microbiota confers host resistance to obesity by metabolizing dietary polyunsaturated fatty acids."[1] Nature Communications, 10, 4007. Link

-

Noster Inc. (2020). "HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite."[1] Noster R&D Pipeline. Link

- Takeuchi, H. et al. (2013). "Anti-inflammatory effects of 10-hydroxy-cis-12-octadecenoic acid on NC/Nga mice." PLOS ONE.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 10-Hydroxy-cis-12-octadecenoic Acid (HYA) via Whole-Cell Biotransformation

Abstract & Strategic Rationale

10-hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from linoleic acid (LA).[1][2][3] Recent studies identify HYA as a potent agonist for the G-protein coupled receptor GPR40 (FFAR1), mediating GLP-1 secretion and restoring intestinal epithelial barrier function [1, 2].

The Synthesis Challenge: Chemical synthesis of HYA is fraught with difficulties, primarily due to the need for strict stereochemical control (generating the 10S-isomer) and the preservation of the cis-12 double bond. Traditional organic synthesis often yields racemic mixtures (±) and requires harsh protecting groups that can isomerize the sensitive alkene.

The Solution:

This protocol details a whole-cell biotransformation workflow using Lactobacillus plantarum. This method utilizes the native enzyme Linoleate 10-hydratase (LAH) (EC 4.2.1.53) to hydrate the

Mechanistic Pathway[3]

The transformation relies on the hydration of the non-conjugated

Figure 1: Enzymatic hydration mechanism. The enzyme targets the

Experimental Protocol

Phase A: Biocatalyst Preparation

Objective: Generate high-density L. plantarum biomass with induced LAH activity.

Materials:

-

Strain: Lactobacillus plantarum (e.g., AKU 1009a, ATCC 8014, or wild-type strains with confirmed LAH activity).

-

Media: MRS Broth (De Man, Rogosa and Sharpe).

-

Inducer: Linoleic Acid (LA) (Sigma-Aldrich, >99%).

Step-by-Step:

-

Pre-culture: Inoculate 5 mL of MRS broth with a single colony of L. plantarum. Incubate anaerobically at 37°C for 24 hours.

-

Induction Culture: Inoculate 500 mL of MRS broth (containing 0.05% w/v Linoleic Acid to induce LAH expression) with 1% (v/v) of the pre-culture.

-

Note: The addition of sub-lethal concentrations of LA acts as a substrate inducer, significantly upregulating LAH expression [3].

-

-

Growth: Incubate anaerobically at 28°C–37°C for 48 hours.

-

Why Anaerobic? While LAH does not require oxygen, facultative anaerobes like Lactobacillus metabolize more efficiently and produce fewer oxidative byproducts under anaerobic conditions.

-

-

Harvest: Centrifuge at 6,000 × g for 15 minutes at 4°C. Discard supernatant.

-

Wash: Wash pellets twice with sterile 0.85% NaCl or 50 mM Potassium Phosphate Buffer (pH 6.5).

-

Resuspension: Resuspend cells to a high density (approx. 20–30 mg dry cell weight/mL) in reaction buffer (see Phase B).

Phase B: Biotransformation Reaction

Objective: Convert Linoleic Acid to HYA using washed cells.

Critical Reagent: Substrate-BSA Complex Free fatty acids are poorly soluble in aqueous buffers and can be toxic to cells. Complexing with Bovine Serum Albumin (BSA) improves bioavailability.

-

Preparation: Mix Linoleic Acid with fatty-acid-free BSA in 100 mM Potassium Phosphate buffer (pH 6.5). Ratio: 5 mg LA to 1 mg BSA (or use Tween 80 at 0.05% if BSA is cost-prohibitive, though BSA yields higher specificity).

Reaction Setup:

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 6.5).

-

Substrate Loading: Add the LA-BSA complex to the cell suspension. Final LA concentration: 5–10 mg/mL.

-

Incubation: Incubate at 37°C with gentle shaking (120 rpm) under microaerophilic or anaerobic conditions.

-

Duration: Run reaction for 72–96 hours.

-

Monitoring: Sample 100 µL every 24h. Acidify with HCl, extract with ethyl acetate, and check via TLC or GC-MS (see QC section).

Phase C: Extraction & Purification

Objective: Isolate HYA from the reaction mixture.

Workflow Diagram:

Figure 2: Downstream processing workflow for HYA isolation.

Detailed Steps:

-

Quenching: Acidify the reaction mixture to pH 2.0 using 6M HCl.

-

Reasoning: Protonation of the carboxyl group (COO- to COOH) drives the fatty acid into the organic phase during extraction.

-

-

Extraction: Add equal volume of Ethyl Acetate (or Chloroform:Methanol 2:1). Vortex vigorously for 5 minutes. Centrifuge to separate phases. Collect the organic (upper) layer. Repeat twice.

-

Drying: Dry the combined organic phase over anhydrous

, filter, and evaporate solvent under vacuum/nitrogen. -

Purification (Flash Chromatography/SPE):

-

Stationary Phase: Silica Gel (60 Å).

-

Mobile Phase Gradient: Hexane:Diethyl Ether (start 90:10, ramp to 60:40). HYA typically elutes after unreacted LA due to the polarity of the hydroxyl group.

-

-

Final Polish (RP-HPLC):

-

Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water:Acetic Acid (85:15:0.1).

-

Detection: UV at 205 nm (fatty acids have low UV absorbance; 205 nm detects the carbonyl/double bond).

-

Quality Control & Validation Data

Every batch must be validated against the following parameters to ensure the correct isomer (10-hydroxy-cis-12) was formed rather than trans isomers or ketones (10-oxo).

Table 1: Validation Parameters

| Technique | Parameter | Expected Result for HYA | Notes |

| GC-MS | Molecular Ion (Methyl Ester) | Derivatize with TMS/Diazomethane first. | |

| GC-MS | Key Fragment | Cleavage alpha to hydroxyl group. | |

| GC-MS | Key Fragment | Characteristic of 10-OH substitution [3]. | |

| 1H-NMR | Multiplet (2H) | Represents C12-C13 vinyl protons. | |

| 1H-NMR | Multiplet (1H) | Proton on C10 (CH-OH). | |

| 1H-NMR | Coupling Constant ( | ~10.8 Hz | Confirming cis (Z) geometry at C12. |

| Optical Rotation | Negative value (e.g., -5.0° to -10.0°) | Indicates 10(S) configuration [4]. |

Troubleshooting Guide

-

Low Yield: Ensure anaerobic conditions during culture. Oxygen stress can shift metabolism toward beta-oxidation or other oxo-fatty acid pathways.

-

Emulsion during Extraction: The presence of BSA causes emulsions. Add a small amount of isopropanol or saturate the aqueous phase with NaCl (salting out) to break the emulsion.

-

Isomer Contamination: If 10-oxo-12-octadecenoic acid (KetoA) is detected, reduce reaction time. KetoA is often a downstream oxidation product of HYA in certain strains.

References

-

Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[2][3] Journal of Biological Chemistry, 290(5), 2902-2918.[3]

-

Kishino, S., et al. (2013).[4][5] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism.[6] Proceedings of the National Academy of Sciences, 110(44), 17808-17813.

-

Ogawa, J., et al. (2001). Production of conjugated linoleic acid by Lactobacillus acidophilus washed cells.[7] Journal of Bioscience and Bioengineering, 91(5), 539-544.

-

Koritala, S., et al. (1989). Microbial conversion of linoleic acid to 10-hydroxy-12-octadecenoic acid.[1][2][3][8][9][10][11][12] Journal of the American Oil Chemists' Society, 66, 703-706.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite | Noster Inc. [noster.inc]

- 5. researchgate.net [researchgate.net]

- 6. jsbms.jp [jsbms.jp]

- 7. journals.asm.org [journals.asm.org]

- 8. Production of hydroxy fatty acid (10-hydroxy-12(Z)-octadecenoic acid) by Lactobacillus plantarum from linoleic acid and its cardiac effects to guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Linoleate 10-Hydratase of Lactobacillus plantarum and Novel Antifungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Characterization of Linoleate 10-Hydratase of Lactobacillus plantarum and Novel Antifungal Metabolites [frontiersin.org]

protocol for extraction of 10-hydroxy-12-octadecenoic acid from bacterial cultures

Application Note: High-Yield Extraction and Purification of 10-Hydroxy-cis-12-Octadecenoic Acid (HYA) from Bacterial Cultures

Abstract

10-Hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from linoleic acid (LA).[1][2][3][4][5][6] Emerging research identifies HYA as a potent regulator of intestinal barrier function, GLP-1 secretion, and lipid metabolism. However, its amphiphilic nature and susceptibility to spontaneous oxidation make extraction challenging. This application note details a robust, self-validating protocol for the biosynthesis, extraction, and quantification of HYA from Lactiplantibacillus plantarum cultures, utilizing an optimized acidified liquid-liquid extraction (LLE) workflow and LC-MS/MS validation.

Introduction & Biosynthetic Mechanism

The production of HYA is a detoxification mechanism employed by specific gut anaerobes, primarily Lactobacillus and Bifidobacterium species, to manage the toxicity of free polyunsaturated fatty acids. The enzyme linoleate hydratase (LHT) (formerly identified as myosin-cross-reactive antigen, MCRA) catalyzes the regioselective hydration of the

Critical Mechanism: Unlike standard fatty acid synthesis, this is a hydration reaction, not an oxidation. It requires anaerobic or microaerobic conditions to prevent the downstream conversion of HYA into keto-derivatives (e.g., 10-oxo-12-octadecenoic acid) or Conjugated Linoleic Acid (CLA).

Graphviz Diagram: Biosynthetic Pathway of HYA

Caption: Enzymatic hydration of Linoleic Acid to HYA by Linoleate Hydratase (LHT). Secondary oxidation to KetoA is minimized under strict anaerobic conditions.

Experimental Protocol

Reagents and Equipment

-

Bacterial Strain: Lactiplantibacillus plantarum (e.g., strain ZS2058 or AKU 1137).

-

Substrate: Linoleic Acid (LA) (Sigma-Aldrich, >99%).

-

Preparation: Prepare a 100 mg/mL stock solution in Ethanol.

-

-

Culture Medium: MRS Broth (De Man, Rogosa and Sharpe).

-

Solvents: Ethyl Acetate (HPLC Grade), Hydrochloric Acid (6N), Methanol (LC-MS Grade).

-

Internal Standard (IS): 12-Hydroxystearic acid-d3 or 15(S)-HETE-d8 (for recovery quantification).

Biosynthesis Conditions

To maximize HYA yield and minimize oxidation, use the following "feed-batch" approach:

-

Inoculation: Inoculate MRS broth (1% v/v) with an overnight culture of L. plantarum.

-

Substrate Addition: When OD600 reaches 0.5 (mid-log phase), add Linoleic Acid to a final concentration of 1.0 mg/mL .

-

Expert Tip: Premix LA with BSA (Fatty Acid Free) in a 1:2 molar ratio, or add Tween 80 (0.1% final) to the media to form micelles. This dramatically increases bacterial uptake compared to adding free oil.

-

-

Incubation: Incubate anaerobically at 37°C for 48–72 hours .

-

Why Anaerobic? Oxygen presence triggers the conversion of HYA to oxo-fatty acids (KetoA) via dehydrogenase activity.

-

Extraction Protocol: Acidified Liquid-Liquid Extraction (LLE)

HYA is an amphiphilic free fatty acid. At neutral pH, it exists as a salt and remains in the aqueous phase. Acidification is the critical control point.

Graphviz Diagram: Extraction Workflow

Caption: Optimized Acidified LLE workflow. Acidification (Step 3) is essential to protonate HYA for organic solvent solubility.

Detailed Steps:

-

Whole Broth Processing: Do not separate cells. HYA accumulates both intracellularly and in the supernatant. Extract the entire culture volume.

-

Acidification: Add 6N HCl dropwise to the culture broth until pH 2.0 is reached.

-

Solvent Addition: Add Ethyl Acetate in a 1:1 (v/v) ratio.

-

Alternative: For cleaner lipidomics, use the Bligh & Dyer method (Chloroform:Methanol:Water), but Ethyl Acetate is less toxic and highly efficient for free fatty acids.

-

-

Agitation: Vortex vigorously for 10 minutes or shake for 30 minutes at room temperature.

-

Separation: Centrifuge at 3,000

g for 10 minutes. Collect the upper organic layer. -

Repeat: Re-extract the aqueous lower phase once more with fresh Ethyl Acetate. Combine organic layers.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen gas at 30°C. Do not use heat >40°C to prevent isomerization.

-

Reconstitution: Dissolve the residue in Methanol (e.g., 200

L) and filter through a 0.22

Analytical Validation (LC-MS/MS)

To validate the extraction, use a targeted LC-MS/MS approach.[9]

Table 1: LC-MS/MS Parameters for HYA Quantification

| Parameter | Setting | Notes |

| Instrument | Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400) | |

| Ionization Mode | ESI Negative ( | Fatty acids ionize best in negative mode. |

| Column | C18 Reverse Phase (e.g., Acquity UPLC BEH C18) | 2.1 x 100 mm, 1.7 |

| Mobile Phase A | Water + 0.1% Acetic Acid | Acetic acid aids ionization in neg mode. |

| Mobile Phase B | Acetonitrile (100%) | |

| Gradient | 0-1 min: 30% B; 1-10 min: 30% | HYA typically elutes around 6-7 min. |

| Precursor Ion (Q1) | m/z 297.2 | Based on MW of HYA (298.46 Da). |

| Product Ions (Q3) | m/z 183.1 (Quantifier), m/z 171.1 (Qualifier) | Characteristic cleavage at the C10-OH and C12 double bond. |

Self-Validating Check:

-

Retention Time Shift: HYA (10-OH) will elute slightly earlier than Linoleic Acid (due to the polar hydroxyl group) but later than di-hydroxy derivatives.

-

Isomer Differentiation: 10-Hydroxy-cis-12-18:1 (HYA) must be distinguished from 13-Hydroxy-9,11-18:2 (13-HODE). 13-HODE has a mass of 295 (derived from 18:2), whereas HYA has a mass of 297 (derived from 18:1 hydration). Mass separation confirms the hydration event.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Insufficient Acidification | Ensure pH is strictly |

| Peak Tailing | Column Overloading or pH mismatch | Add 0.1% Acetic Acid to Mobile Phase B as well. |

| Oxidized Byproducts | Aerobic conditions during culture | Use an anaerobic chamber or seal tubes with N2 headspace. Add 0.05% L-Cysteine to media as a reducing agent. |

| Emulsion Formation | High protein content in media | Add a small amount of Methanol (10% v/v) to the mixture before shaking to break emulsions. |

References

-

Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism."[8] Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

-

Miyamoto, J., et al. (2015). "A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway."[3][5] Journal of Biological Chemistry, 290(5), 2902-2918. Link

-

Tsuji, K., et al. (2022).[4] "Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics." Medical Mass Spectrometry, 6(2), 112-123. Link

-

Ogawa, J., et al. (2001). "Production of conjugated linoleic acid by Lactobacillus acidophilus." Journal of Bioscience and Bioengineering, 91(5), 539-541. Link

-

LIPID MAPS® Structure Database. "10-hydroxy-12-octadecenoic acid." Link

Sources

- 1. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of hydroxy fatty acid (10-hydroxy-12(Z)-octadecenoic acid) by Lactobacillus plantarum from linoleic acid and its cardiac effects to guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jsbms.jp [jsbms.jp]

- 9. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS method for quantification of 10-hydroxy-12-octadecenoic acid in feces

Application Note: Targeted LC-MS/MS Quantification of 10-Hydroxy-cis-12-octadecenoic Acid (HYA) in Fecal Matrices

Executive Summary

This application note details a robust, sensitive, and validated protocol for the quantification of 10-hydroxy-cis-12-octadecenoic acid (HYA) in fecal samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HYA is a bioactive lipid metabolite derived from Linoleic Acid (LA) via gut microbial saturation metabolism (specifically by Lactobacillus species).[1] Recent studies implicate HYA in regulating host energy metabolism, ameliorating obesity, and enhancing intestinal barrier function.[2][3][1]

Key Advantages of this Protocol:

-

Isomer Resolution: Chromatographic separation of HYA from positional isomers (e.g., 13-hydroxy-9-octadecenoic acid).[2][3]

-

Matrix Normalization: Utilization of lyophilization to report concentrations per dry weight (DW), eliminating variability caused by fecal water content.

-

High Sensitivity: Negative mode ESI with optimized MRM transitions for sub-nanomolar detection.

Biological Context & Pathway

HYA is produced via the "saturation metabolism" pathway of polyunsaturated fatty acids (PUFAs) by gut bacteria. Unlike host enzymes that typically oxidize fatty acids (e.g., COX/LOX pathways), gut microbes like Lactobacillus plantarum use a hydratase enzyme (CLA-HY) to add a water molecule to the double bond.[2][3]

Mechanism of Action:

-

Enzyme: Myosin-cross-reactive antigen hydratase (CLA-HY).[2][3]

-

Physiological Effect: Agonist for GPR40/GPR120; suppresses inflammation and upregulates GLP-1.[2][3][1]

Figure 1: Gut microbial saturation metabolism pathway converting dietary Linoleic Acid to bioactive HYA.[2][3]

Materials and Reagents

| Category | Item | Specification/Notes |

| Standards | 10-hydroxy-cis-12-octadecenoic acid (HYA) | Purity >98% (e.g., Cayman Chemical, Larodan) |

| Internal Standard (IS) | 10-hydroxy-octadecanoic acid-d17 (or similar) | Deuterated analog preferred.[2][3] If unavailable, Ricinoleic acid-d3 can serve as a surrogate.[2][3] |

| Solvents | Methanol (MeOH), Acetonitrile (ACN) | LC-MS Grade |

| Additives | Acetic Acid, Ammonium Acetate | LC-MS Grade |

| Matrix Support | Zirconia/Silica Beads (2.0 mm) | For bead beating homogenization |

Sample Preparation Protocol

Rationale: Feces is a heterogeneous matrix.[3] Direct extraction from wet stool yields poor reproducibility due to variable water content (60–85%).[3] Lyophilization is mandatory for accurate quantification.[2][3]

Step-by-Step Workflow:

-

Lyophilization:

-

Extraction:

-

Weigh 10 mg of dried fecal powder into a 2 mL reinforced tube containing zirconia beads.

-

Add 10 µL of Internal Standard working solution (e.g., 10 µM).

-

Add 990 µL of ice-cold Methanol (MeOH). Note: Methanol precipitates proteins and extracts polar lipids efficiently.

-

Homogenize using a bead beater (e.g., Precellys) at 6,500 rpm for 2 cycles of 30 seconds.

-

-

Clarification:

Figure 2: Extraction and analysis workflow for fecal lipids.

LC-MS/MS Conditions

Chromatographic Strategy: Isomeric separation is critical.[3] HYA (10-hydroxy) must be distinguished from 13-HODE (13-hydroxy) and Ricinoleic acid (12-hydroxy).[2][3] A standard C18 column with a specialized gradient is required.[3]

-

System: UHPLC (e.g., Shimadzu Nexera or Waters ACQUITY)[2][3]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C

-

Injection Vol: 2–5 µL

Mobile Phases:

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30 | Initial Hold |

| 2.00 | 30 | Isocratic elution of polar interferences |

| 12.00 | 90 | Linear Ramp (Elution of HYA ~7-8 min) |

| 13.00 | 100 | Wash |

| 15.00 | 100 | Wash |

| 15.10 | 30 | Re-equilibration |

| 18.00 | 30 | End |

Mass Spectrometry Parameters:

-

Desolvation Temp: 500°C

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

|---|---|---|---|---|

| HYA | 297.2 | 183.1 | 22 | Quantifier |

| HYA | 297.2 | 279.2 | 18 | Qualifier (Water loss) |

| HYA | 297.2 | 171.1 | 25 | Qualifier (Secondary) |

| IS (d-Std) | [M-H]- | Specific | TBD | Quantifier |

Note on Fragmentation: The product ion at m/z 183 results from alpha-cleavage relative to the hydroxyl group at C10 (yielding the carboxyl-containing fragment HOOC-(CH2)8-CHO-), which is characteristic for 10-hydroxy fatty acids.[2][3]

Method Validation & Quality Control

To ensure Scientific Integrity , the following validation steps are required:

-

Linearity: Construct a calibration curve (0.5 nM to 1000 nM) in MeOH.

should be > 0.99.[3] -

Recovery: Spike a "blank" matrix (e.g., sterilized/autoclaved feces or synthetic surrogate matrix) with known HYA concentrations to determine extraction efficiency.[3] Target: 80–120%.

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. the slope in post-extraction spiked matrix. If suppression > 20%, dilute samples 1:5 before injection.[2][3]

-

Isomer Check: Inject a mix of HYA (10-OH) and 13-HODE (13-OH).[2][3] Ensure baseline resolution (

). HYA typically elutes before 13-HODE on C18 columns due to the position of the hydroxyl group affecting hydrophobicity.[3]

Troubleshooting & Expert Tips

-

The "Isomer Trap": Do not rely solely on mass. 10-hydroxy, 12-hydroxy, and 13-hydroxy C18:1/C18:2 compounds have identical or near-identical masses.[2][3] Retention time matching with an authentic standard is non-negotiable.

-

Carryover: Lipids are "sticky."[3] Use a needle wash solution of Isopropanol:Acetonitrile:Acetone (1:1:1) to prevent carryover between injections.[3]

-

Stability: HYA is relatively stable compared to PUFAs, but avoid repeated freeze-thaw cycles.[2][3] Store extracts at -20°C and analyze within 48 hours.

References

-

Kishino, S., et al. (2013).[2][3][4] "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism."[2][3] Proceedings of the National Academy of Sciences (PNAS), 110(44), 17808-17813.[2][3] [3]

-

Miyamoto, J., et al. (2019).[2][3][4] "Gut microbiota-derived 10-hydroxy-cis-12-octadecenoic acid enhances intestinal epithelial barrier function."[2][3][1] Nature Communications, 10, 4007.[2][3][4]

-

Tsuji, K., et al. (2022).[2][3] "Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics." Medical Mass Spectrometry, 6(2), 112-123.[2][3]

-

Noster Inc. (2022).[3][4] "HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite."[2][3][1][4] Technical Brief.

Sources

derivatization of 10-hydroxy-12-octadecenoic acid for GC-MS analysis

Application Note: Structural Elucidation and Quantification of 10-Hydroxy-12-octadecenoic Acid (HYA) via GC-MS

Abstract & Introduction

10-hydroxy-12-octadecenoic acid (HYA) is a bioactive lipid metabolite produced from linoleic acid by gut commensal bacteria, specifically Lactobacillus plantarum (Kishino et al., 2013).[1] Recent studies highlight its role in enhancing intestinal barrier function and modulating host energy metabolism.[2]

However, HYA presents significant analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS). As a hydroxy fatty acid (hFA), it possesses two polar functionalities—a carboxylic acid and a secondary hydroxyl group—that lead to low volatility, thermal instability, and peak tailing.

This guide details a robust Two-Step Derivatization Protocol (Methylation followed by Silylation). Unlike single-step methods, this approach ensures the thermal stability required for quantitative analysis and generates specific mass spectral fragmentation patterns (diagnostic ions m/z 273 and m/z 213 ) necessary for unambiguous structural identification.

Chemical Logic & Reaction Mechanism

To successfully analyze HYA, we must chemically modify its polar groups.[3] We employ a sequential approach to prevent steric hindrance issues and hydrolytic instability.

-

Step 1: Methylation (Esterification). The carboxylic acid is converted to a methyl ester (FAME). We utilize Boron Trifluoride in Methanol (

-MeOH) as the catalyst. This is preferred over diazomethane for safety reasons in standard analytical labs. -

Step 2: Silylation (Etherification). The secondary hydroxyl group at C10 is converted to a trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Why this order? Silyl esters (formed if we silylated the COOH group) are highly susceptible to hydrolysis by trace moisture. Methyl esters are robust. Silylating the OH group after methylation prevents the formation of mixed derivatives.

Reaction Scheme Visualization

Caption: Sequential conversion of HYA to its methyl ester/TMS ether derivative for optimal GC-MS stability.

Materials & Reagents

-

Standard: 10-hydroxy-12-octadecenoic acid (Cayman Chemical or synthesized via L. plantarum incubation).

-

Methylation Reagent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich). -

Silylation Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

-

Solvents: n-Hexane (HPLC Grade), Anhydrous Pyridine.

-

Internal Standard: 12-hydroxystearic acid or deuterated linoleic acid metabolite (if available).

Experimental Protocol

Phase 1: Lipid Extraction (Brief)

Note: If analyzing biological samples (plasma/feces), perform a Folch extraction (Chloroform:Methanol 2:1) first. The following steps assume a dried lipid extract.

Phase 2: Methylation (Formation of FAMEs)

-

Resuspend: Dissolve the dried lipid extract (containing HYA) in 0.5 mL of Toluene (helps solubilize longer chain lipids).

-

Add Reagent: Add 1.0 mL of 14%

-Methanol . -

Incubate: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 45 minutes in a heating block.

-

Critical: Do not overheat (>90°C) as the hydroxyl group can undergo dehydration.

-

-

Quench: Cool to room temperature. Add 1.0 mL of distilled water to stop the reaction.

-

Extract: Add 2.0 mL of n-Hexane . Vortex vigorously for 1 minute.

-

Recover: Centrifuge at 2000 x g for 3 minutes. Transfer the upper hexane layer (containing FAMEs) to a new glass vial.

-

Dry: Evaporate the hexane under a gentle stream of Nitrogen (

) gas until completely dry.

Phase 3: Silylation (TMS Derivatization)

-

Reconstitute: To the dried FAME residue, add 50

L of Anhydrous Pyridine (scavenges acid byproducts). -

Derivatize: Add 50

L of BSTFA + 1% TMCS . -

Incubate: Cap and heat at 60°C for 30 minutes .

-

Mechanism: The TMCS acts as a catalyst to drive the silylation of the sterically hindered secondary hydroxyl at C10.

-

-

Final Prep: Cool the sample. It can be injected directly or diluted with dry hexane if the concentration is too high.

-

Caution: Do not add water. Moisture will hydrolyze the TMS ether.

-

GC-MS Analysis Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25 | Low polarity phase separates FAMEs by chain length and functionalization. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for optimal MS sensitivity. |

| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling hFAs. |

| Injection | 1 | Splitless maximizes sensitivity for trace metabolites. |

| Oven Program | 100°C (1 min) | Slow ramp (3°C/min) resolves the C18 isomers. |

| Transfer Line | 280°C | Prevents condensation before MS. |

| Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard ionization for reproducible fragmentation. |

| Scan Range | m/z 50 – 550 | Covers molecular ion and key fragments. |

Data Interpretation: Fragmentation Logic

The identification of 10-hydroxy-12-octadecenoic acid relies on the specific fragmentation of its Methyl ester, TMS ether derivative.

Molecular Weight Calculation:

-

Parent Acid (C18H34O3): MW 298

-

Methyl Ester (+14): MW 312

-

TMS Ether (+72): MW 384 (Molecular Ion

)

Key Diagnostic Ions (Alpha-Cleavage Rule):

In EI-MS, the bond adjacent to the carbon bearing the TMS-ether group (C10) is the primary site of cleavage (

-

-Cleavage A (Proximal to Carboxyl): Cleavage between C10 and C11.

-

This generates a fragment containing the carboxyl head group.

-

Structure:

-

Mass Calculation:

-

mass

-

mass

-

Observed Ion: m/z 273

-

mass

-

Significance: This is typically the Base Peak (most intense) because the neutral radical lost (C11-C18 diene tail) is allylically stabilized by the

12 double bond.

-

-

-Cleavage B (Distal to Carboxyl): Cleavage between C9 and C10.

-

This generates a fragment containing the hydrocarbon tail.[2]

-

Structure:

-

Mass Calculation:

-

Tail (

) mass -

mass

-

Observed Ion: m/z 213

-

-

-

Other Ions:

-

m/z 73:

(Standard TMS peak). -

m/z 384: Molecular Ion (often weak).

-

Fragmentation Pathway Diagram

Caption: Mass spectral fragmentation map of derivatized HYA. m/z 273 is the primary diagnostic ion.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| No Peaks / Low Signal | Moisture in Silylation Step | Ensure Pyridine and BSTFA are fresh. Dry FAMEs thoroughly before Step 2. |

| Peak Tailing | Incomplete Derivatization | Increase BSTFA reaction time or temperature (up to 70°C). Check inlet liner deactivation. |

| Extra Peaks (M-18) | Thermal Degradation | Injector temp too high (>300°C) causing elimination of TMSOH. Lower injector to 260-280°C. |

| Shift in Retention Time | Column Overload | Dilute sample. High concentrations of fatty acids can shift Rt. |

References

-

Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition."[4] Proceedings of the National Academy of Sciences (PNAS), 110(44), 17808-17813.[4]

-

Lipid Maps. "Lipidomics Protocols: Fatty Acid Analysis." Lipid Maps Structure Database.

-

Christie, W.W. "Mass Spectrometry of Fatty Acid Derivatives: Hydroxy Fatty Acids." The LipidWeb.

-

Miyamoto, J., et al. (2015). "A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment."[5] Journal of Biological Chemistry, 290(5), 2902-2918.[5]

Sources

- 1. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Investigating the Anti-Inflammatory Effects of 10-Hydroxy-12-Octadecenoic Acid (HYA)

[1][2][3]

Introduction & Mechanistic Overview

10-hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive lipid metabolite generated from dietary linoleic acid (LA) by gut commensal bacteria, specifically Lactobacillus plantarum.[1] Unlike its precursor, HYA acts as a potent "postbiotic" signaling molecule that modulates host immunity and epithelial barrier function.

Therapeutic Significance: HYA exerts anti-inflammatory effects primarily through two G Protein-Coupled Receptors (GPCRs):

-

GPR40 (FFAR1): Activation in intestinal epithelial cells enhances barrier function and suppresses TNF-α signaling.

-

GPR120 (FFAR4): Activation in macrophages and microglia recruits

-arrestin-2, which inhibits the TAB1/TAK1 complex, thereby blocking the NF-κB inflammatory cascade.

This guide provides standardized protocols for solubilization, macrophage screening, and intestinal barrier function assays.

Mechanistic Pathway Visualization

Caption: Dual mechanistic action of HYA on epithelial barrier integrity (via GPR40) and immune suppression (via GPR120).

Compound Handling & Preparation[4][5][6][7][8]

Scientific Integrity Note: HYA is a lipid with a hydroxyl group.[2] Improper handling leads to oxidation or precipitation in aqueous media, yielding false negatives.

Reagents

-

HYA Standard: >98% purity (e.g., Cayman Chemical or custom synthesis).

-

Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

-

Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA) (Optional but recommended for bioavailability).

Preparation Protocol

-

Stock Solution (100 mM): Dissolve pure HYA powder in sterile DMSO. Vortex for 30 seconds.

-

Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption). Purge with nitrogen gas if possible. Store at -80°C. Stable for 6 months.

-

-

Working Solution:

-